molecular formula C20H19N3O4S B2980295 4-cyano-N-[(2Z)-5,6-dimethoxy-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide CAS No. 895454-78-1

4-cyano-N-[(2Z)-5,6-dimethoxy-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide

Cat. No.: B2980295
CAS No.: 895454-78-1
M. Wt: 397.45
InChI Key: FRWARUQCEJDBOM-XDOYNYLZSA-N
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Description

This compound belongs to the benzothiazole-benzamide family, characterized by a dihydrobenzothiazole core fused with a substituted benzamide moiety. Key structural features include:

  • A Z-configuration at the imine bond (C=N), critical for maintaining planar geometry and biological activity .
  • A 2-methoxyethyl group at position 3 of the benzothiazole, influencing solubility and steric bulk .
  • A 4-cyano group on the benzamide ring, acting as a strong electron-withdrawing group that may enhance binding to enzymatic targets .

Properties

IUPAC Name

4-cyano-N-[5,6-dimethoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O4S/c1-25-9-8-23-15-10-16(26-2)17(27-3)11-18(15)28-20(23)22-19(24)14-6-4-13(12-21)5-7-14/h4-7,10-11H,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRWARUQCEJDBOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C2=CC(=C(C=C2SC1=NC(=O)C3=CC=C(C=C3)C#N)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-cyano-N-[(2Z)-5,6-dimethoxy-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide typically involves multiple steps. One common method includes the reaction of 4-cyanobenzoyl chloride with 2-amino-5,6-dimethoxy-3-(2-methoxyethyl)benzothiazole under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine, which facilitates the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-cyano-N-[(2Z)-5,6-dimethoxy-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

4-cyano-N-[(2Z)-5,6-dimethoxy-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of various heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating certain diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-cyano-N-[(2Z)-5,6-dimethoxy-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Comparisons

Compound Name Core Structure Key Substituents Biological Activity References
4-cyano-N-[(2Z)-5,6-dimethoxy-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide Dihydrobenzothiazole 5,6-dimethoxy; 2-methoxyethyl; 4-cyano benzamide Hypothesized enzyme inhibition
N-{(1,3-benzo[d]thiazol-2-yl)carbamothioyl}-2/4-substituted benzamides Benzothiazole Variable aryl substituents on benzamide Antibacterial (Gram ±)
N-(3-((1H-Benzo[d]imidazol-1-yl)methyl)benzyl)-4-cyanobenzamide Benzimidazole-benzamide 4-cyano benzamide; benzimidazole linker IDO1 inhibition (IC₅₀ = 0.13 μM)
4-Methoxy-N-[6-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzene-sulfonamide Dihydrobenzothiazole 4-methoxy sulfonamide; 6-methyl Stabilized by N–H⋯N hydrogen bonds
  • Electronic Effects: The 4-cyano group in the target compound contrasts with sulfonamide (electron-withdrawing in ) or halogenated benzamides (e.g., 2-bromo/chloro derivatives in ), suggesting distinct electronic profiles that may modulate receptor binding.
  • Stereochemical Influence : The Z-configuration is conserved in bioactive dihydrobenzothiazoles (e.g., ), ensuring optimal spatial alignment for target interactions.

Crystallographic and Conformational Analysis

  • Hydrogen Bonding : The dihydrobenzothiazole core in forms N–H⋯N and C–H⋯O bonds, stabilizing crystal packing. The target compound’s methoxy groups may participate in analogous interactions, improving crystallinity and bioavailability.
  • Software Validation : Structures of related compounds (e.g., ) were resolved using SHELX , ensuring reliability in the target compound’s conformational data.

Computational Predictions

  • Drug-Likeness : Using tools like molinspiration (as in ), the target compound’s molecular weight (~430 g/mol) and moderate logP (~2.5) align with Lipinski’s rules, suggesting oral bioavailability.
  • DFT Studies: Halogenated benzamides in exhibit electrostatic stabilization via hydrogen bonding, implying the 4-cyano group in the target compound may similarly contribute to binding energy.

Biological Activity

The compound 4-cyano-N-[(2Z)-5,6-dimethoxy-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into its biological activity, exploring its mechanisms, effects, and relevant research findings.

Chemical Structure and Properties

The structural formula of the compound can be represented as follows:

C18H20N2O4S\text{C}_{18}\text{H}_{20}\text{N}_{2}\text{O}_{4}\text{S}

This compound features a benzothiazole core, which is known for its diverse biological activities. The presence of a cyano group and methoxy substituents enhances its chemical reactivity and potential therapeutic applications.

Antitumor Activity

Research indicates that compounds with similar benzothiazole structures exhibit significant antitumor properties. For instance, derivatives of benzothiazole have been shown to inhibit tumor growth in various cancer cell lines, including breast, ovarian, and colon cancers. A notable study demonstrated that a related compound exhibited nanomolar activity against human breast cancer cell lines .

Table 1: Antitumor Activity of Benzothiazole Derivatives

CompoundCell Line TestedIC50 (µM)Reference
2-(4-Aminophenyl)BenzothiazoleMCF-7 (Breast)0.01
4-Cyano-N-benzamideA549 (Lung)0.05
5-Methyl-BenzothiazoleHCT116 (Colon)0.03

The exact mechanism of action for This compound is not fully elucidated; however, it is hypothesized to involve the following pathways:

  • Inhibition of DNA Synthesis : Similar compounds have been shown to disrupt DNA replication in cancer cells.
  • Induction of Apoptosis : The compound may trigger programmed cell death through mitochondrial pathways.
  • Cell Cycle Arrest : It could interfere with the cell cycle progression, particularly at the G1/S phase.

Other Biological Activities

In addition to antitumor properties, benzothiazole derivatives have demonstrated:

  • Antimicrobial Activity : Some studies suggest that these compounds possess antibacterial and antifungal properties.
  • Anti-inflammatory Effects : Research indicates potential use in reducing inflammation through inhibition of pro-inflammatory cytokines.

Study 1: Antitumor Efficacy in Vivo

A recent study assessed the antitumor efficacy of a benzothiazole derivative in xenograft models. The results showed a significant reduction in tumor size compared to controls after treatment with the compound over four weeks.

Study 2: Mechanistic Insights

Another investigation focused on the molecular interactions of benzothiazole derivatives with cellular targets. It revealed that these compounds could bind to specific proteins involved in cell signaling pathways, leading to altered cellular responses.

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